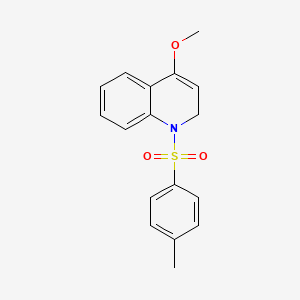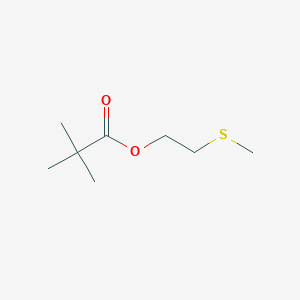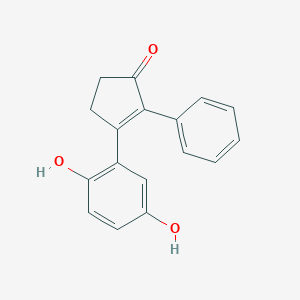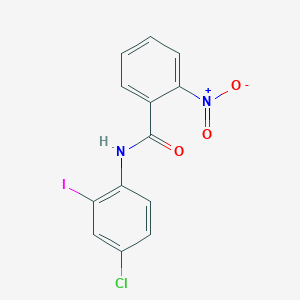
2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid typically involves the polymerization of ethylene oxide followed by the introduction of a carboxylic acid group at the terminal end. The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide to facilitate the polymerization process. The reaction is carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through large-scale polymerization reactors These reactors allow for precise control over the reaction conditions, ensuring consistent quality and yield
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and controlled release of therapeutic agents.
Industry: Applied in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions facilitate the compound’s role in drug delivery by enhancing the solubility and stability of therapeutic agents, allowing for more efficient transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-oic acid
- 2,5,8,11,14,17,20,23-Octaoxahexacosan-26-oic acid
- 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
Uniqueness
2,5,8,11,14,17,20,23-Octaoxahentriacontan-31-oic acid is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring amphiphilic characteristics, such as drug delivery and surfactant formulations.
Properties
CAS No. |
477775-65-8 |
|---|---|
Molecular Formula |
C23H46O10 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
8-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]octanoic acid |
InChI |
InChI=1S/C23H46O10/c1-26-9-10-28-13-14-30-17-18-32-21-22-33-20-19-31-16-15-29-12-11-27-8-6-4-2-3-5-7-23(24)25/h2-22H2,1H3,(H,24,25) |
InChI Key |
GGAXTNZVQTUCDP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)


![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)


![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)

